

Application Notes and Protocols for (Z)-Azoxystrobin in Plant Pathology Research

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B601239

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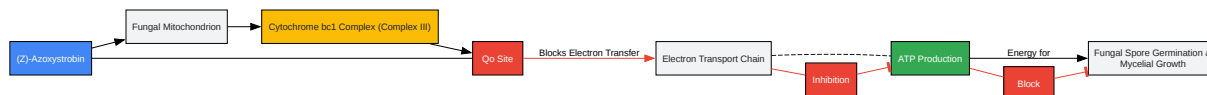
For Researchers, Scientists, and Drug Development Professionals

(Z)-Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2][3] It is a potent inhibitor of fungal mitochondrial respiration, making it a valuable tool in plant pathology research and a widely used agrochemical for controlling a variety of fungal diseases on numerous crops.[2][3][4][5][6] These application notes provide detailed information on its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

(Z)-Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1][4][5] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][4][5][6][7] This binding action blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency for cellular processes.[1][4][6] The disruption of energy synthesis ultimately leads to the inhibition of fungal spore germination, mycelial growth, and sporulation.[1][6] Azoxystrobin is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide.[2][4][5]

Signaling Pathway of (Z)-Azoxystrobin's Fungicidal Action



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Caption: Mechanism of **(Z)-Azoxystrobin**'s fungicidal action.

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data on the efficacy of **(Z)-Azoxystrobin** against various plant pathogens and recommended application rates from research studies.

Table 1: In Vitro Efficacy of **(Z)-Azoxystrobin** against Fungal Pathogens

Fungal Pathogen	EC50 (µg/mL)	Host Crop	Reference
Magnaporthe grisea (baseline isolates)	0.001 - 0.083 (mean 0.039)	Perennial Ryegrass	[8]
Magnaporthe grisea (non-baseline isolates)	0.007 - 0.066 (mean 0.029)	Perennial Ryegrass	[8]
Cercospora zeae-maydis	0.003 - 0.031	Maize	[9]
Aspergillus flavus	0.12 - 297.22	Peanut	[9]
Botrytis cinerea (highly sensitive isolates)	0.087	Grapes	[10]
Rhizoctonia zeae	>100	Soybean, Corn	[11]

Table 2: Field Efficacy and Recommended Application Rates of **(Z)-Azoxystrobin**

Target Disease	Host Crop	Application Rate (g a.i./ha)	Efficacy	Reference
Target Spot (Rhizoctonia solani)	Tobacco	110	75.10% reduction in lesion diameter	[9][12]
Target Spot (Rhizoctonia solani)	Sugar Beets	170	83.3% reduced leaf lesion area	[12]
Leaf Lesion (Rhizoctonia solani)	Rice	190	77% reduced leaf lesion area	[12]
Leaf Lesion (Rhizoctonia solani)	Peanuts	90	58.9% reduced leaf lesion area	[12]
Anthracnose (Colletotrichum gloeosporioides)	Mango	1-4 mL/L	Significant suppression	[13][14]
Fruit Rot & Dieback (Colletotrichum capsici)	Chilli	520 - 830 mL/ha (formulation)	Significant disease reduction	[15]
General Cereal Application	Wheat, Barley	100 - 150	Disease control	[16]
General Fruit & Vegetable Application	Various	150 - 200	Disease control	[16]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used to determine the effective concentration (EC50) of azoxystrobin against various fungal pathogens.[\[10\]](#)[\[11\]](#)

Objective: To determine the concentration of **(Z)-Azoxystrobin** that inhibits 50% of the mycelial growth of a target fungus.

Materials:

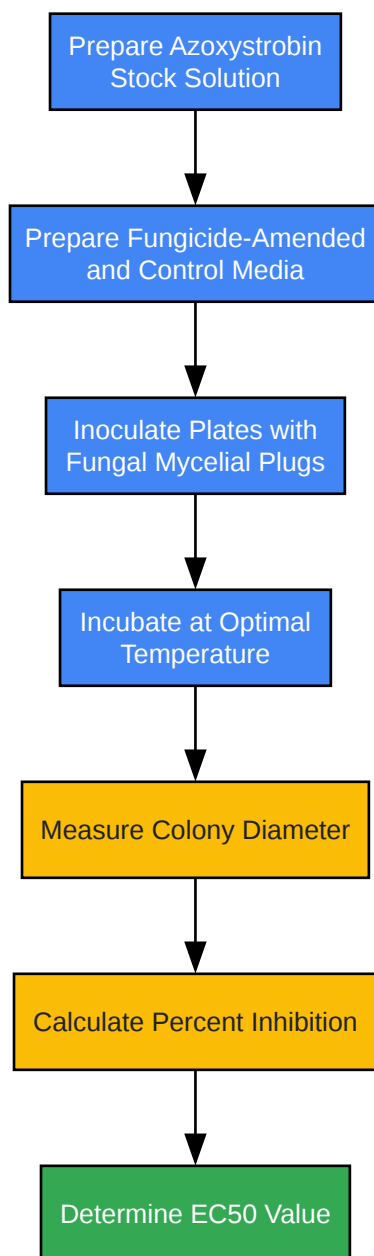
- **(Z)-Azoxystrobin** technical grade
- Dimethyl sulfoxide (DMSO) or acetone for stock solution
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Petri dishes (90 mm)
- Mycelial plugs of the target fungus (e.g., from the margin of an actively growing culture)
- Incubator
- Sterile water
- Micropipettes and sterile tips
- Parafilm

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **(Z)-Azoxystrobin** (e.g., 10 mg/mL) in DMSO or acetone.
- **Amended Media Preparation:** Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C. Add the appropriate volume of the azoxystrobin stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent (DMSO or acetone) at the same concentration used in the treated plates. Pour the amended and control media into Petri dishes.

- **Inoculation:** Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
- **Incubation:** Seal the plates with Parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Workflow for In Vitro Fungicide Sensitivity Assay



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Caption: Workflow for in vitro fungicide sensitivity testing.

Protocol 2: Field Efficacy Trial

This protocol provides a general framework for conducting field trials to evaluate the efficacy of **(Z)-Azoxystrobin**.^{[9][17]}

Objective: To assess the effectiveness of **(Z)-Azoxystrobin** in controlling a specific plant disease under field conditions.

Materials:

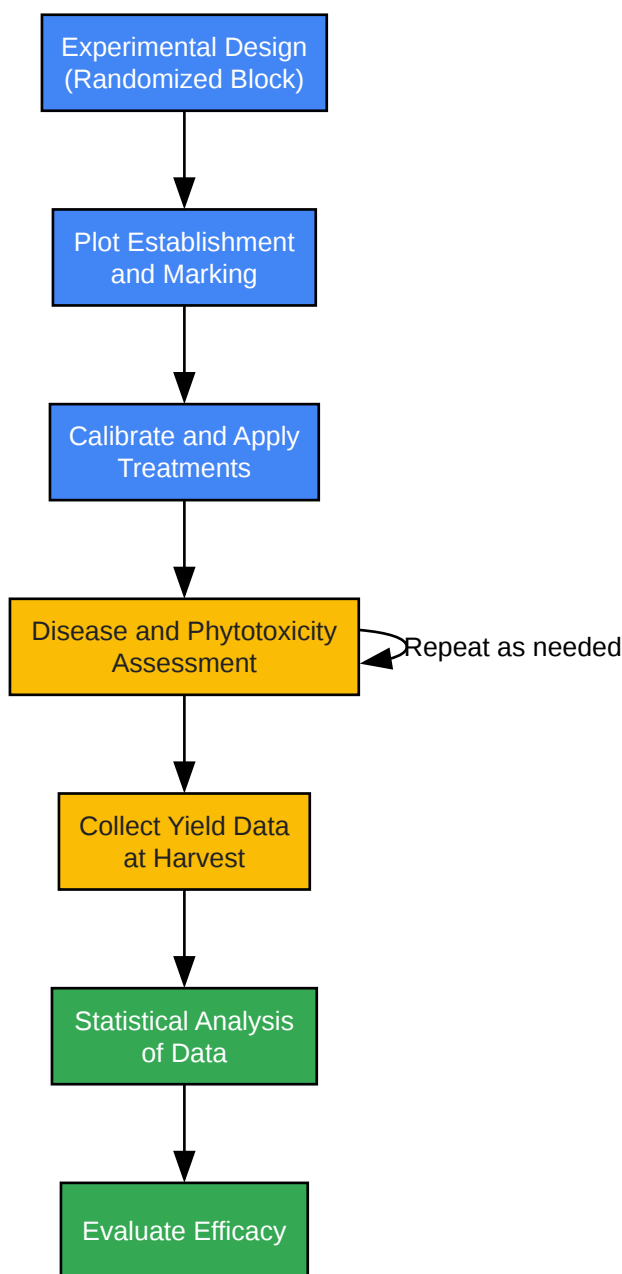
- **(Z)-Azoxystrobin** formulation (e.g., suspension concentrate)
- Commercial spray equipment (calibrated)
- Personal Protective Equipment (PPE)
- Plot markers
- Data collection sheets or electronic device
- Disease assessment scale

Procedure:

- **Experimental Design:** Design the experiment using a randomized complete block design with multiple replications (e.g., 4 blocks).^[17] Each block should contain all treatments, including an untreated control.
- **Plot Establishment:** Establish plots of a suitable size for the crop and application method.
- **Treatment Application:** Apply **(Z)-Azoxystrobin** at the desired rates and timings according to the protocol. Ensure uniform application using calibrated equipment.^[17] Applications are often most effective when applied preventively.^{[2][4][16]}
- **Disease Assessment:** Assess disease severity and incidence at regular intervals after application using a standardized disease rating scale.
- **Phytotoxicity Assessment:** Evaluate any potential phytotoxic effects on the crop (e.g., leaf burn, stunting) at 7-14 days after each application.^[17]
- **Yield Data Collection:** At the end of the growing season, harvest the plots and collect yield data.

- Statistical Analysis: Analyze the disease severity, phytotoxicity, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[17]

Workflow for a Field Efficacy Trial



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Caption: Workflow for a typical field efficacy trial.

Resistance Management

Due to its single-site mode of action, there is a risk of fungal populations developing resistance to **(Z)-Azoxystrobin**.^[2]^[4] To mitigate this, it is recommended to:

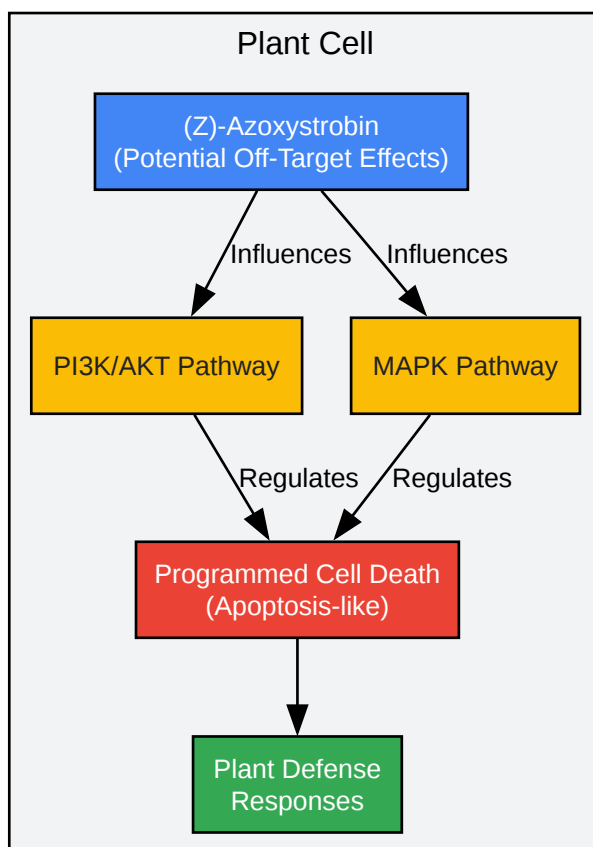
- Rotate **(Z)-Azoxystrobin** with fungicides from different FRAC groups.^[4]
- Use tank-mixtures with multi-site fungicides.^[4]
- Adhere to the recommended application rates and intervals.

Effects on Plant Physiology

Some studies have shown that **(Z)-Azoxystrobin** can have positive effects on plant physiology, such as delaying senescence and enhancing antioxidant enzyme activity.^[18]^[19] In a study on ginseng, azoxystrobin application increased chlorophyll and soluble protein content, improved the activities of superoxide dismutase and catalase, and reduced malondialdehyde content.^[18]^[19]

Signaling Pathways Potentially Influenced by Azoxystrobin in Plants

Research in non-target organisms suggests that azoxystrobin can influence signaling pathways such as PI3K/AKT and MAPK, which are involved in apoptosis.^[20] While this research was conducted in the context of oral leukoplakia, it highlights the potential for off-target effects that could be explored in plant systems, particularly in relation to programmed cell death and defense responses.



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Caption: Potential influence of Azoxystrobin on plant signaling pathways.

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